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Compound of Interest

Compound Name: 3-Bromohexan-2-one

Cat. No.: B1654935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-Bromohexan-2-one, a versatile alpha-bromo ketone intermediate with

significant potential in organic synthesis and drug discovery.

Core Chemical Properties
3-Bromohexan-2-one is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1][2] Its

chemical structure features a hexane backbone with a carbonyl group at the second position

and a bromine atom at the alpha-position (carbon-3). This arrangement of functional groups is

key to its reactivity.

Table 1: Physicochemical Properties of 3-Bromohexan-2-one
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Property Value Source

Molecular Formula C₆H₁₁BrO [1][2]

Molecular Weight 179.05 g/mol [1][2]

CAS Number 29584-99-4 [1]

Predicted Boiling Point 186.0 ± 13.0 °C at 760 mmHg [3]

Predicted Density 1.3 ± 0.1 g/cm³ [3]

Predicted Flash Point 48.9 ± 7.2 °C [3]

Predicted Refractive Index 1.456 [3]

Topological Polar Surface Area 17.1 Å² [1][2]

Complexity 80.6 [1]

Note: Experimental values for boiling point, density, and flash point are not readily available in

published literature; the values presented are predicted based on computational modeling.

Synthesis of 3-Bromohexan-2-one
The primary synthetic route to 3-Bromohexan-2-one involves the alpha-bromination of its

parent ketone, 2-hexanone. This reaction can be catalyzed by either acid or base, proceeding

through an enol or enolate intermediate, respectively.

Experimental Protocol: General Alpha-Bromination of a
Ketone
While a specific, detailed protocol for the synthesis of 3-Bromohexan-2-one is not available in

the cited literature, a general procedure for the acid-catalyzed alpha-bromination of a ketone is

as follows:

Materials:

2-Hexanone

Bromine (Br₂)
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Acetic acid (or another suitable solvent)

Sodium bisulfite solution

Sodium bicarbonate solution

Magnesium sulfate (or other drying agent)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

hexanone in a suitable solvent such as acetic acid.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the

dropping funnel with continuous stirring. The reaction is typically exothermic, and the

temperature should be maintained near 0-5 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature until the

red-brown color of bromine disappears, indicating the completion of the reaction.

Quench the reaction by adding a small amount of sodium bisulfite solution to remove any

unreacted bromine.

Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium

bicarbonate solution (to neutralize the acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to

obtain the crude 3-Bromohexan-2-one.

The crude product can be purified by vacuum distillation.

Reaction Workup
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Figure 1: A generalized workflow for the synthesis of 3-Bromohexan-2-one.

Reactivity and Synthetic Applications
The presence of a bromine atom alpha to a carbonyl group makes 3-Bromohexan-2-one a

highly reactive and synthetically useful intermediate.

Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles,

leading to the displacement of the bromide ion. This allows for the introduction of a wide range

of functional groups at the alpha-position.

Elimination Reactions
In the presence of a base, 3-Bromohexan-2-one can undergo an elimination reaction to form

the corresponding α,β-unsaturated ketone, hex-3-en-2-one.
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Favorskii Rearrangement
A key reaction of alpha-halo ketones is the Favorskii rearrangement, which occurs in the

presence of a strong base (e.g., alkoxides). This reaction leads to the formation of a carboxylic

acid derivative. In the case of 3-Bromohexan-2-one, treatment with a base like sodium

methoxide would be expected to yield a methyl ester of a rearranged carboxylic acid.

Experimental Protocol: General Favorskii Rearrangement

The following is a general procedure for the Favorskii rearrangement of an alpha-bromo

ketone:

Materials:

Alpha-bromo ketone (e.g., 3-Bromohexan-2-one)

Sodium methoxide (NaOMe) or other strong base

Methanol (or other suitable alcohol)

Diethyl ether

Saturated ammonium chloride solution

Magnesium sulfate

Reaction flask with reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Prepare a solution of sodium methoxide in methanol in a reaction flask under an inert

atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the alpha-bromo ketone in diethyl ether to the cooled base solution

with stirring.

After the addition, allow the reaction mixture to warm to room temperature and then heat to

reflux for several hours.

Monitor the reaction progress using a suitable technique (e.g., TLC).

Upon completion, cool the reaction mixture to 0 °C and quench by the careful addition of a

saturated aqueous solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution using a rotary evaporator.

Purify the resulting ester by column chromatography or distillation.
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Figure 2: The mechanism of the Favorskii rearrangement of 3-Bromohexan-2-one.

Spectroscopic Characterization
While experimental spectra for 3-Bromohexan-2-one are not readily available in the searched

literature, the expected spectroscopic characteristics can be predicted based on its structure.
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Table 2: Predicted Spectroscopic Data for 3-Bromohexan-2-one

Technique Predicted Features

¹H NMR

- A multiplet for the proton at the alpha-position

(C3), shifted downfield due to the adjacent

bromine and carbonyl group. - A singlet for the

methyl protons adjacent to the carbonyl group

(C1). - Multiplets for the protons of the propyl

chain (C4, C5, and C6).

¹³C NMR

- A signal for the carbonyl carbon (C2) in the

range of 190-210 ppm. - A signal for the carbon

bearing the bromine atom (C3) shifted

downfield. - Signals for the remaining alkyl

carbons.

IR Spectroscopy

- A strong absorption band for the C=O stretch

of the ketone, typically around 1715-1735 cm⁻¹.

- C-H stretching and bending vibrations for the

alkyl groups. - A C-Br stretching vibration, which

is typically weak and found in the fingerprint

region.

Mass Spectrometry

- A molecular ion peak (M⁺) and an M+2 peak of

similar intensity, characteristic of a

monobrominated compound. - Fragmentation

patterns involving alpha-cleavage (loss of the

methyl or propyl group adjacent to the carbonyl)

and loss of the bromine atom or HBr.

Safety and Handling
3-Bromohexan-2-one is classified as harmful if swallowed.[4] Standard laboratory safety

precautions should be observed when handling this compound, including the use of personal

protective equipment such as gloves, safety glasses, and a lab coat. Work should be

conducted in a well-ventilated fume hood.
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Conclusion
3-Bromohexan-2-one is a valuable synthetic intermediate due to the versatile reactivity

conferred by its alpha-bromo ketone functionality. Its ability to undergo nucleophilic substitution,

elimination, and rearrangement reactions makes it a useful building block for the synthesis of a

variety of more complex organic molecules, with potential applications in the development of

new pharmaceuticals and other fine chemicals. Further research to fully characterize its

physical and spectroscopic properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1654935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

